Functional Antagonism of Immunosuppression: Meridamycin vs. FK506 and Rapamycin
Meridamycin was demonstrated to inhibit the binding of FK506 to FKBP12 in a competitive binding assay and to functionally antagonize the immunosuppressive activity of both FK506 and rapamycin [1]. Unlike FK506 and rapamycin, which exert immunosuppression through FKBP12-dependent calcineurin inhibition or mTOR blockade respectively, meridamycin binds FKBP12 without inducing immunosuppressive effector functions [2]. This antagonism property positions meridamycin as a research tool for dissecting FKBP12-mediated signaling and as a potential antidote for FK506/rapamycin overdose [3].
| Evidence Dimension | Immunosuppressive activity and FKBP12-binding functional outcome |
|---|---|
| Target Compound Data | Meridamycin: Non-immunosuppressive; competitively inhibits FK506 binding to FKBP12 and antagonizes immunosuppressive activity of both FK506 and rapamycin |
| Comparator Or Baseline | FK506: Potent immunosuppressant (calcineurin inhibitor); Rapamycin: Potent immunosuppressant (mTOR inhibitor); both require FKBP12 binding for activity |
| Quantified Difference | Qualitative functional dichotomy: Meridamycin = FKBP12 binding WITHOUT immunosuppression; FK506/Rapamycin = FKBP12 binding WITH immunosuppression |
| Conditions | FKBP12 competitive binding assay; immunosuppression antagonism assay (cell-based, details not specified in available abstract) |
Why This Matters
This is the primary selection criterion for meridamycin: it is the only natural FKBP12 ligand that enables study of FKBP12-mediated neuroprotection without confounding immunosuppressive pharmacology.
- [1] Salituro GM, Zink DL, Dahl A, Nielsen J, Wu E, Huang L, et al. Meridamycin: A novel nonimmunosuppressive FKBP12 ligand from Streptomyces hygroscopicus. Tetrahedron Lett. 1995;36(7):997-1000. View Source
- [2] Göppert D. Studien zur Totalsynthese von Meridamycin [Dissertation]. Hannover: Gottfried Wilhelm Leibniz Universität; 2019. View Source
- [3] Wyeth. Non-immunosuppressive immunophilin ligands as neuroprotective and/or neuroregenerative agents. International Patent WO2005084673A1. 2005 Feb 25. View Source
